2-Benzylphenyl isocyanate
Overview
Description
2-Benzylphenyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a benzylphenyl structure. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that must be handled with care due to its reactive nature and potential hazards.
Mechanism of Action
Target of Action
2-Benzylphenyl isocyanate is a chemical compound used primarily for industrial and scientific research It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of this compound is primarily through its reactivity with compounds containing active hydrogen atoms. This reactivity is characteristic of isocyanates and results in the formation of ureas when reacted with amines, and carbamates when reacted with alcohols .
Result of Action
Exposure to isocyanates in general can cause irritation to the skin, eyes, and respiratory tract, and may lead to sensitization and asthma-like symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of compounds with active hydrogen atoms in the environment could react with the isocyanate, potentially reducing its availability for interaction with its intended targets. Additionally, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that isocyanates, including 2-Benzylphenyl Isocyanate, react with amines to form ureas . This suggests that this compound could potentially interact with proteins, enzymes, and other biomolecules containing amine groups. The nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.
Cellular Effects
It is known that isocyanates can cause cellular damage and have been linked to respiratory sensitization
Molecular Mechanism
It is known that isocyanates, including this compound, react with amines to form ureas This suggests that this compound could potentially bind to biomolecules containing amine groups, leading to changes in their function
Temporal Effects in Laboratory Settings
It is known that isocyanates can be unstable and degrade over time
Dosage Effects in Animal Models
It is known that isocyanates can cause respiratory sensitization and other adverse effects
Metabolic Pathways
It is known that isocyanates, including this compound, react with amines to form ureas This suggests that this compound could potentially be involved in metabolic pathways involving amines
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-benzylphenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the use of non-phosgene routes, such as the reaction of 2-benzylphenylamine with carbon dioxide and a dehydrating agent .
Industrial Production Methods: Industrial production of this compound often relies on the phosgene method due to its efficiency. due to the toxicity of phosgene, alternative methods are being explored. These include the use of carbon dioxide and other safer reagents to produce the isocyanate group .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Water: Reacts with this compound to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohols: React with this compound to form carbamates (urethanes).
Major Products:
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Carbamic Acid: Formed from the reaction with water, which further decomposes.
Scientific Research Applications
2-Benzylphenyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Phenyl isocyanate: Similar structure but lacks the benzyl group.
Benzyl isocyanate: Similar structure but lacks the phenyl group.
Toluene diisocyanate: Contains two isocyanate groups and is used in polyurethane production.
Uniqueness: 2-Benzylphenyl isocyanate is unique due to the presence of both benzyl and phenyl groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile reagent in organic synthesis compared to its simpler counterparts .
Properties
IUPAC Name |
1-benzyl-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMYAJKKMZFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407306 | |
Record name | 2-Benzylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146446-96-0 | |
Record name | 2-Benzylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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